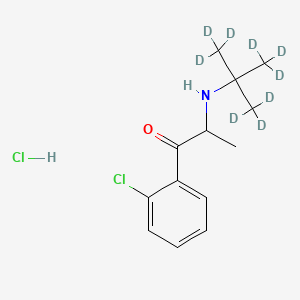
6-Hydroxymethyletoricoxib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxymethyletoricoxib is a member of bipyridines . It is an analog of etoricoxib, a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
Molecular Structure Analysis
The molecular formula of 6-Hydroxymethyletoricoxib is C18H15ClN2O3S . The IUPAC name is [5- [5-chloro-3- (4-methylsulfonylphenyl)pyridin-2-yl]pyridin-2-yl]methanol . The molecular weight is 374.8 g/mol .Aplicaciones Científicas De Investigación
Enzymatic Activity and Inhibition
The formation of 6-Hydroxymethyletoricoxib involves the enzymatic metabolism by CYP3A4 in the liver. This process is significant for drug development and interaction studies, as it can influence the efficacy and safety of the drug. Understanding the role of enzymes like CYP3A4 in the metabolism of etoricoxib can lead to better drug design and personalized medicine approaches .
Therapeutic Monitoring
Monitoring levels of 6-Hydroxymethyletoricoxib in patients could serve as a biomarker for the effective dosing of etoricoxib. This application is particularly relevant in conditions requiring long-term use of COX-2 inhibitors, such as osteoarthritis, rheumatoid arthritis, and acute gouty arthritis, where maintaining therapeutic levels without reaching toxicity is crucial .
Drug Interaction Studies
As a metabolite, 6-Hydroxymethyletoricoxib can be used to study potential drug-drug interactions, especially with other medications metabolized by the same cytochrome P450 enzymes. This research can help predict and prevent adverse reactions due to metabolic competition .
Comparative Pharmacology
Comparing the pharmacological effects of 6-Hydroxymethyletoricoxib with other COX-2 inhibitors can shed light on the nuances of drug action and the role of metabolites in therapeutic effects. This research can contribute to the development of next-generation COX-2 inhibitors with improved safety profiles .
Biochemical Pathway Elucidation
Studying the biochemical pathways involving 6-Hydroxymethyletoricoxib can enhance our understanding of the complex interactions within the COX-2 inhibitory pathway. This knowledge is fundamental for discovering new therapeutic targets and understanding the broader implications of COX-2 inhibition .
Mecanismo De Acción
Target of Action
6-Hydroxymethyletoricoxib, also known as 6’-Desmethyl-6’-methylhydroxy Etoricoxib, is a selective cyclo-oxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme responsible for the synthesis of prostanoids involved in pathological processes, such as acute and chronic inflammatory states .
Mode of Action
The compound works by inhibiting the COX-2 enzyme, which in turn results in reduced synthesis of pro-inflammatory prostaglandins . This leads to a decrease in the symptoms associated with inflammation, such as pain and swelling.
Biochemical Pathways
By inhibiting the COX-2 enzyme, 6-Hydroxymethyletoricoxib disrupts the biochemical pathway that leads to the production of pro-inflammatory prostaglandins . This disruption can have downstream effects on other inflammatory processes in the body.
Pharmacokinetics
The pharmacokinetics of 6-Hydroxymethyletoricoxib involve its metabolism primarily by the CYP3A4 enzyme, with ancillary roles played by CYP2C9, 2D6, and 1A2 . These enzymes are involved in the absorption, distribution, metabolism, and excretion (ADME) of the compound, impacting its bioavailability in the body.
Result of Action
The primary result of the action of 6-Hydroxymethyletoricoxib is the reduction of inflammation and associated symptoms. By inhibiting the COX-2 enzyme and disrupting the production of pro-inflammatory prostaglandins, the compound can alleviate symptoms such as pain and swelling associated with conditions like osteoarthritis, rheumatoid arthritis, and acute gouty arthritis .
Propiedades
IUPAC Name |
[5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-25(23,24)16-6-3-12(4-7-16)17-8-14(19)10-21-18(17)13-2-5-15(11-22)20-9-13/h2-10,22H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVWZQQMIZJGJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
349536-41-0 |
Source


|
| Record name | 6'-Hydroxymethyl etoricoxib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349536410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6'-HYDROXYMETHYL ETORICOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A0E1G55M9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![pyrido[4,3-e][1,2,4]triazin-8(7H)-one](/img/structure/B585986.png)
![{Methyl[2-(methylamino)ethyl]amino}acetaldehyde](/img/structure/B585987.png)
![1-Azabicyclo[2.2.1]heptan-3-one,oxime,(E)-(9CI)](/img/no-structure.png)








